

Technical Whitepaper: Molecular Characterization and Utility of C₁₃H₁₀BrClO₂

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Compound of Interest

Compound Name: 3-(Benzyloxy)-6-bromo-2-chlorophenol

Cat. No.: B14025300

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Executive Summary

The molecular formula C₁₃H₁₀BrClO₂ represents a specialized class of halogenated diaryl ethers, a scaffold frequently utilized in medicinal chemistry for its ability to occupy hydrophobic pockets in protein targets (e.g., PPAR agonists, kinase inhibitors).[1] While several isomers exist, this guide focuses on (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol (CAS 1958613-93-8) as a representative case study.[1] This compound serves as a critical "linker" intermediate; its benzyl alcohol moiety allows for rapid diversification into aldehydes, halides, or amines, while the halogenated biaryl core provides metabolic stability and distinct electronic properties.[1]

This guide provides a rigorous analysis of the physicochemical properties, synthesis logic, and self-validating analytical protocols required to work with this molecule.[1]

Chemical Identity & Physicochemical Properties[1]

[2][3][4][5][6][7][8][9]

Molecular Formula Analysis

The presence of both Bromine (Br) and Chlorine (Cl) creates a unique mass spectrometric signature that serves as an internal validation standard during synthesis.[1]

Property	Value	Notes
Formula	C ₁₃ H ₁₀ BrClO ₂	
Molecular Weight (Average)	313.57 g/mol	Weighted average of all isotopes.[1]
Monoisotopic Mass	311.9553 Da	Calculated using ⁷⁹ Br and ³⁵ Cl. [1]
Exact Mass (M+2)	313.9532 Da	⁸¹ Br/ ³⁵ Cl and ⁷⁹ Br/ ³⁷ Cl contributions.[1]
Exact Mass (M+4)	315.9503 Da	⁸¹ Br/ ³⁷ Cl contribution.[1]
Degree of Unsaturation	8	Consistent with two benzene rings.[1]
Predicted LogP	~3.8 - 4.2	Highly lipophilic; requires non-polar solvents (DCM, EtOAc). [1]

Isotopic Distribution (The "3:4:1" Rule)

For researchers, the most critical validation step is the Mass Spec isotope pattern.[1] Because Bromine exists as ~1:1 (⁷⁹Br:⁸¹Br) and Chlorine as ~3:1 (³⁵Cl:³⁷Cl), the molecular ion cluster follows a distinct 3:4:1 intensity ratio.[1]

- M (100%): ³⁵Cl + ⁷⁹Br[1][2]
- M+2 (~130%): (³⁷Cl + ⁷⁹Br) + (³⁵Cl + ⁸¹Br)[1]
- M+4 (~33%): ³⁷Cl + ⁸¹Br[1]

“

Expert Insight: If your MS data does not show this specific "stair-step" pattern (Low-High-Low), your product is likely dehalogenated or contaminated.[1]

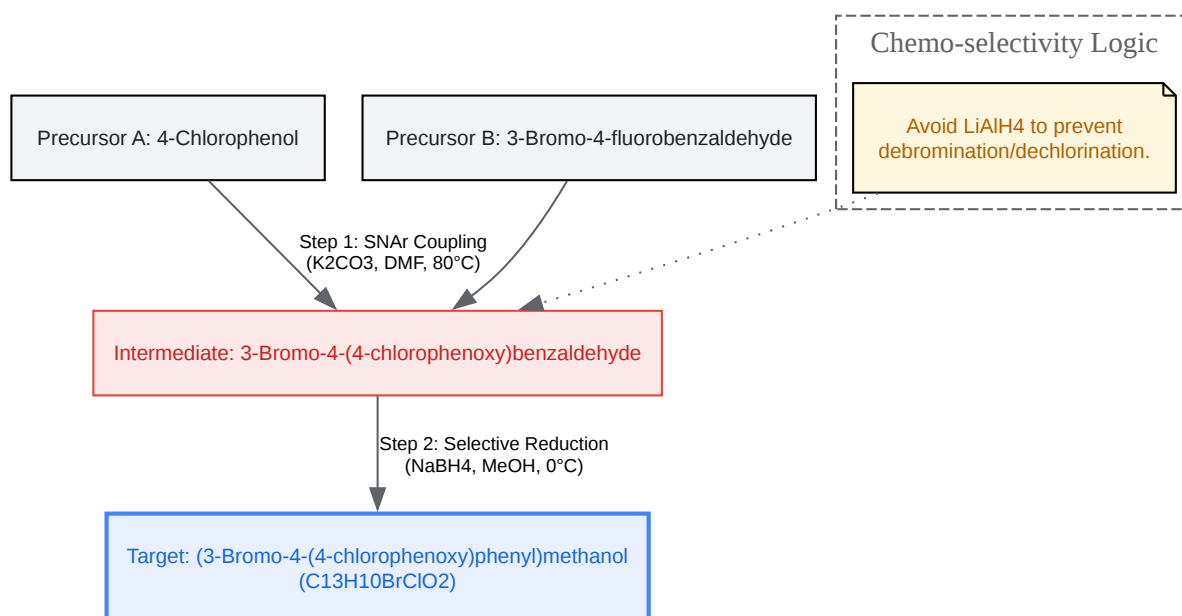
Synthesis & Manufacturing Strategy

The synthesis of (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol typically follows a convergent route involving a Nucleophilic Aromatic Substitution (

) followed by a reduction.[1] This approach minimizes the risk of reducing the aryl halides.[1]

Retrosynthetic Analysis (DOT Visualization)

The following diagram outlines the logical disconnection of the target molecule into commercially available precursors: 4-chlorophenol and 3-bromo-4-fluorobenzaldehyde.



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Figure 1: Convergent synthesis pathway designed to preserve halogen substituents during the reduction of the aldehyde.

Detailed Protocol

- Step 1: Ether Formation (

)[1]
 - Reagents: 4-Chlorophenol (1.0 eq), 3-Bromo-4-fluorobenzaldehyde (1.0 eq), Potassium Carbonate (

, 2.0 eq).[1]
 - Solvent: DMF or DMSO (Polar aprotic is essential to solvate the carbonate).[1]
 - Conditions: Heat to 80-100°C for 4-6 hours.
 - Mechanism: The aldehyde group on the fluorobenzene acts as an electron-withdrawing group (EWG), activating the fluorine for displacement by the phenoxide.[1]
 - Workup: Pour into ice water. The product usually precipitates as a solid.[1]
- Step 2: Selective Reduction
 - Reagents: Sodium Borohydride (

, 0.5 eq).
 - Solvent: Methanol or Ethanol.[1]
 - Conditions: 0°C to Room Temperature, 30 mins.
 - Critical Control: Do not use Lithium Aluminum Hydride (

) or catalytic hydrogenation (

) , as these conditions will strip the Bromine and Chlorine atoms from the aromatic rings.[1]

Analytical Characterization & Validation

To ensure scientific integrity, the following self-validating analytical workflow is recommended.

Nuclear Magnetic Resonance (NMR)

The

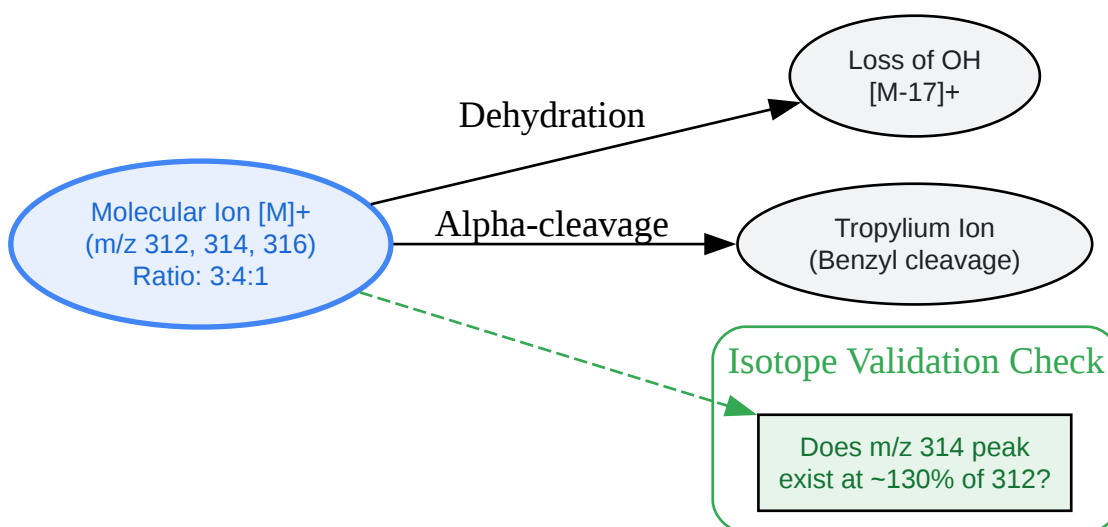
NMR spectrum will show distinct regions. The coupling constants (

) are vital for confirming the substitution pattern.[\[1\]](#)

- Aromatic Region (6.8 - 7.8 ppm):
 - Ring A (Benzaldehyde side): Look for a doublet (d) at ~7.7 ppm (H2, meta to ether), a doublet of doublets (dd) at ~7.4 ppm, and a doublet at ~6.9 ppm (ortho to ether).[\[1\]](#)
 - Ring B (Chlorophenol side): Two doublets (AA'BB' system) at ~7.3 ppm and ~6.9 ppm, characteristic of para-substitution.[\[1\]](#)
- Benzylic Position (~4.6 ppm): A singlet (or doublet if coupling to OH) representing the protons.[\[1\]](#)
- Hydroxyl Proton: Broad singlet, chemical shift varies with concentration.[\[1\]](#)

Mass Spectrometry Logic (DOT Visualization)

The fragmentation pattern is the ultimate confirmation of identity.[\[1\]](#)



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Figure 2: Mass spectrometry fragmentation and isotopic validation logic.

Safety & Handling (MSDS Highlights)

- Hazards: Irritant to eyes and skin.[1][3] The benzyl alcohol moiety can be a sensitizer.[1]
- Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Halogenated compounds can be light-sensitive; use amber vials.
- Disposal: Halogenated organic waste stream.[1] Do not mix with general organic solvents if incineration protocols differ.[1]

References

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Sources

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